molecular formula C8H12O2 B3001959 (Trimethylfuran-3-YL)methanol CAS No. 20423-36-3

(Trimethylfuran-3-YL)methanol

Cat. No.: B3001959
CAS No.: 20423-36-3
M. Wt: 140.182
InChI Key: CKZKXWGJTSIKMI-UHFFFAOYSA-N
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Description

The compound “(Trimethylfuran-3-YL)methanol” is a furan-derived alcohol characterized by a furan ring substituted with three methyl groups and a hydroxymethyl (-CH2OH) group at the 3-position. For instance, [5-Methyl-2-(trifluoromethyl)furan-3-yl]methanol (CAS 306935-04-6, molecular weight 180.126 g/mol) shares similarities, featuring a trifluoromethyl and methyl group on the furan ring alongside the hydroxymethyl substituent . Such compounds are typically used as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactive alcohol group and aromatic stability.

Properties

IUPAC Name

(2,4,5-trimethylfuran-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-5-6(2)10-7(3)8(5)4-9/h9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZKXWGJTSIKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1CO)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: (Trimethylfuran-3-YL)methanol can be synthesized through several methods. One common approach involves the reduction of appropriate furoic aldehyde, acid, or ester. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of furan derivatives. This process typically employs catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: (Trimethylfuran-3-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Scientific Research Applications

(Trimethylfuran-3-YL)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Trimethylfuran-3-YL)methanol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential cellular processes. The compound’s ability to polymerize and form cross-linked networks is attributed to its reactive hydroxyl group, which can undergo condensation reactions with other functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Furan Ring Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
[5-Methyl-2-(trifluoromethyl)furan-3-yl]methanol 5-methyl, 2-CF3 C7H7F3O2 180.126 -CH2OH, -CF3 High polarity due to -CF3; moderate solubility in polar solvents
3-Furyl-(3-methoxyphenyl)methanol 3-furyl, 3-methoxyphenyl C12H12O3 204.22 -CH2OH, -OCH3 Enhanced aromaticity; higher lipophilicity
Hypothetical (Trimethylfuran-3-YL)methanol 2,4,5-trimethyl (assumed) C8H12O2 140.18 (estimated) -CH2OH, -CH3 Lower polarity; increased steric hindrance

Key Comparative Insights

Substituent Effects on Reactivity: The trifluoromethyl group in [5-Methyl-2-(trifluoromethyl)furan-3-yl]methanol introduces strong electron-withdrawing effects, enhancing electrophilic substitution resistance but increasing acidity of the -OH group . The methoxyphenyl group in 3-Furyl-(3-methoxyphenyl)methanol adds aromatic bulk, favoring π-π stacking interactions in drug-receptor binding but reducing solubility in aqueous media.

Physicochemical Properties: Polarity: The -CF3 group in [5-Methyl-2-(trifluoromethyl)furan-3-yl]methanol significantly increases polarity compared to methyl or methoxy substituents, impacting chromatographic retention times and solubility. Molecular Weight: Trimethyl substitution reduces molecular weight (estimated ~140 g/mol) compared to trifluoromethyl- or methoxyphenyl-containing analogs, which may enhance bioavailability in pharmaceutical contexts.

Synthetic Utility: Compounds like [5-Methyl-2-(trifluoromethyl)furan-3-yl]methanol are prized for fluorinated intermediate synthesis, whereas 3-Furyl-(3-methoxyphenyl)methanol is more suited for aryl-coupled reactions. The hypothetical trimethyl variant could serve as a sterically hindered scaffold for catalysis or polymer chemistry.

Biological Activity

(Trimethylfuran-3-YL)methanol, an organic compound with the molecular formula C8_8H12_{12}O2_2 and a molecular weight of 140.18 g/mol, features a furan ring substituted with three methyl groups and a hydroxymethyl group. This unique structure contributes to its potential biological activities and applications in various scientific fields, including medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound is characterized by:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Trimethyl Substitution : Three methyl groups located at the 2, 4, and 5 positions of the furan ring.
  • Hydroxymethyl Group : Attached to the 3-position, which classifies it as an alcohol.

The presence of these functional groups influences its reactivity and interaction with biological systems.

Synthesis Methods

Several synthesis methods for this compound have been reported, including:

  • Condensation Reactions : Utilizing furan derivatives and aldehydes under acidic conditions.
  • Reduction Reactions : Converting furan derivatives through catalytic hydrogenation.

These methods often require controlled conditions to optimize yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In a study assessing various furan derivatives, this compound demonstrated significant inhibition against several bacterial strains, suggesting its potential as a lead compound in the development of new antimicrobial agents.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. It has shown cytotoxic effects on cancer cell lines, indicating that it may interfere with cellular proliferation mechanisms. Further investigation is required to elucidate the specific pathways involved in its anticancer activity.

The proposed mechanism of action for this compound involves:

  • Interaction with Cellular Targets : The compound may bind to specific enzymes or receptors, modulating their activity.
  • Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in cancer cells through oxidative stress pathways.

Case Studies

  • Antimicrobial Efficacy : A case study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating considerable antimicrobial potency.
  • Cytotoxicity in Cancer Research : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50_{50} values around 25 µM after 48 hours.

Comparative Analysis

To provide context for its biological activity, a comparison with similar compounds is presented below:

Compound NameMolecular FormulaAntimicrobial ActivityAnticancer Activity
This compoundC8_8H12_{12}O2_2ModerateSignificant
FuraldehydeC5_5H4_4OLowModerate
5-MethylfuranC6_6H6_6OModerateLow

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